benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Description
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate (CAS: 2935415-80-6, C₁₄H₁₇NO₃) is a carbamate derivative featuring a 2-oxabicyclo[2.2.2]octane scaffold. This bicyclic structure incorporates an oxygen atom within its rigid framework, making it a novel bioisostere for para-substituted phenyl rings in medicinal chemistry . Its synthesis involves decarboxylative borylation of esters or multi-step functionalization of preformed 2-oxabicyclo[2.2.2]octane cores . The compound has garnered attention for its ability to mimic phenyl ring geometry while improving physicochemical properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-15-8-6-13(7-9-15)19-11-15/h1-5,13H,6-11H2,(H,16,17) |
InChI Key |
GDFCKFMOHSDMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the reaction of the corresponding amine derivative of 2-oxabicyclo[2.2.2]octan-4-yl with benzyl chloroformate (also known as Cbz-Cl). This reaction is a classical carbamate formation where the nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate linkage.
$$
\text{2-oxabicyclo[2.2.2]octan-4-yl amine} + \text{benzyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
Reaction Conditions
- Base: Triethylamine (Et3N) or other organic bases are commonly used to scavenge the HCl generated during the reaction.
- Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to dissolve both reactants and facilitate the reaction.
- Temperature: The reaction is typically carried out at 0°C to room temperature to control the rate and minimize side reactions.
- Time: Reaction times vary from 1 to 24 hours depending on scale and reactivity.
Purification Techniques
Post-reaction, the product is purified by:
- Extraction: Removal of aqueous impurities.
- Recrystallization: Using solvents like ethyl acetate/hexane mixtures to obtain pure crystals.
- Chromatography: Silica gel column chromatography may be employed for higher purity.
Detailed Research Findings and Data
Molecular and Structural Data
| Property | Data |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | GDFCKFMOHSDMJE-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1OC2)NC(=O)OCC3=CC=CC=C3 |
These data confirm the bicyclic oxabicyclo[2.2.2]octane core linked via nitrogen to the carbamate group with a benzyl protecting group.
Comparative Synthesis from Related Carbamates
Though direct literature on this compound is limited, synthesis of related carbamates such as benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate follows a similar pattern:
- Reaction of benzyl chloroformate with the corresponding amine in the presence of triethylamine.
- Control of temperature to avoid side reactions.
- Purification by recrystallization or chromatography.
This analogous approach supports the general synthetic method for the target compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting amine | 2-oxabicyclo[2.2.2]octan-4-amine | Prepared or commercially available |
| Carbamoylation reagent | Benzyl chloroformate (Cbz-Cl) | Electrophilic carbamate source |
| Base | Triethylamine (Et3N) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvent for better solubility |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 1–24 hours | Dependent on scale and reactivity |
| Purification | Extraction, recrystallization, chromatography | Ensures high purity |
Analytical Characterization
Post-synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbamate formation and bicyclic structure.
- Mass Spectrometry (MS): To verify molecular weight.
- Infrared (IR) Spectroscopy: To identify carbamate carbonyl stretch (~1700 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): To assess purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of "benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate," they do offer some relevant information regarding its properties, synthesis, and potential broader uses of related compounds.
Chemical Properties and Synthesis
this compound has the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is available with a purity of 97% . The compound's SMILES notation is O=C(OCC1=CC=CC=C1)NC23COC(CC3)CC2 .
The synthesis of compounds containing an oxabicyclo[2.2.2]octane moiety is described in the context of developing GPR120 modulators . One synthesis involved reacting tert-butyl 1-(2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-ylcarbamate with methyl benzenesulfonate . Also, benzyl chloroformate can be used in the synthesis of related compounds .
Potential Applications
- GPR120 Modulators: Oxabicyclo[2.2.2] compounds can be used as GPR120 (G protein-coupled receptor 120) modulators . GPR120 receptors are responsive to polyunsaturated fatty acids (PUFAs) and are expressed in adipose tissue and monocytes/macrophages . Modulating GPR120 holds promise for sensitizing the body to insulin and may be combined with other antidiabetic drugs . These modulators can treat diabetes, microvascular and macrovascular complications, cardiovascular diseases, and metabolic syndrome .
- Broad-Spectrum Antibacterial Agents: Oxabicyclo[2.2.2]octane derivatives have been explored as bacterial topoisomerase inhibitors .
- Building Blocks in Synthesis: this compound can serve as a building block in synthesizing more complex molecules .
- Research Purposes: These compounds are intended for research purposes, specifically not for human therapeutic or veterinary applications.
Related Compounds and their Applications
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl carbamate | Carbamate | Antimicrobial, Antitumor | Commonly used as a protecting group |
| Benzyl carbamate | Carbamate | Antimicrobial | More lipophilic than tert-butyl derivative |
| N-methyl carbamate | Carbamate | Neuroprotective | Exhibits different pharmacokinetics |
| Ethyl (4-aminophenyl)carbamate | Carbamate | Anticancer | Contains an amino group enhancing reactivity |
Mechanism of Action
The mechanism of action of benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Geometric Comparisons
The 2-oxabicyclo[2.2.2]octane core was designed to replicate the geometric parameters of para-substituted phenyl rings. Key metrics include:
| Parameter | Para-Phenyl (e.g., Imatinib) | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
|---|---|---|---|
| Distance r (Å) | 2.88–2.89 | 2.54–2.56 | 2.54–2.56 |
| Distance d (Å) | 5.90–5.93 | 5.56–5.58 | 5.56–5.58 |
| Angles φ₁, φ₂ (°) | 176–179 | 80–82 | 176–177 |
The 2-oxabicyclo[2.2.2]octane scaffold matches the collinearity (φ₁, φ₂) of para-phenyl rings more closely than non-oxygenated bicyclo[2.2.2]octanes, which exhibit significant angular deviations .
Physicochemical Properties
Acidity and Basicity
- The pKa of 2-oxabicyclo[2.2.2]octane-derived carboxylic acids (e.g., compound 47, pKa = 4.4) closely matches that of aromatic analogs (pKa = 4.5 for phenyl-derived acid 83). In contrast, non-oxygenated bicyclo[2.2.2]octanes show reduced acidity (pKa = 5.6) .
Lipophilicity and Solubility
| Compound | clogP | logD (pH 7.4) | Water Solubility (µg/mL) |
|---|---|---|---|
| Imatinib (phenyl) | 4.5 | 2.6 | 30 |
| Bicyclo[2.2.2]octane (86) | 3.6 | 2.7 | 10 |
| 2-Oxabicyclo[2.2.2]octane (85) | 2.6 | 1.8 | 90 |
The oxygen atom in 2-oxabicyclo[2.2.2]octane reduces lipophilicity (clogP/logD) by ~1 unit compared to phenyl and non-oxygenated bicyclo analogs, enhancing aqueous solubility .
Stability and Metabolic Performance
- Chemical Stability : Resistant to 1 M HCl or NaOH at room temperature for 1 hour .
- Metabolic Stability : Incorporation of the 2-oxabicyclo[2.2.2]octane core in Imatinib analogs improves metabolic half-life (t₁/₂) by 30% compared to phenyl and bicyclo[2.2.2]octane derivatives .
Comparison with Other Bioisosteres
- Cubane : While cubane is highly rigid, its synthesis is challenging, and it often increases lipophilicity .
- 2-Azabicyclo[2.2.2]octane : Nitrogen incorporation introduces basicity, altering pharmacokinetics unfavorably in some contexts .
- Smaller Bicyclic Systems (e.g., 2-Oxabicyclo[2.1.1]hexane) : Reduced ring size decreases geometric mimicry of phenyl rings, leading to poorer bioactivity .
Biological Activity
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
Structural Overview
The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-oxabicyclo[2.2.2]octane ring system. This unique structure contributes to its potential interactions with biological targets.
| Property | Details |
|---|---|
| CAS Number | 2248315-70-8 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various proteins and enzymes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through binding at specific active sites.
- Receptor Modulation : It has been observed to exhibit agonistic properties towards certain receptors, potentially influencing cellular signaling pathways.
- Bioisosteric Replacement : The incorporation of the 2-oxabicyclo[2.2.2]octane structure can enhance the physicochemical properties of drugs by improving solubility and metabolic stability compared to traditional phenyl ring structures .
Biological Activities
Research has indicated that compounds containing the 2-oxabicyclo[2.2.2]octane moiety exhibit a range of biological activities:
- Antibacterial Properties : Some derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
- Estrogen Receptor Agonism : Certain studies have reported that related compounds can act as agonists for estrogen receptor-beta, suggesting potential applications in hormone-related therapies .
- Myeloperoxidase Inhibition : This activity may have implications in inflammatory diseases and conditions where oxidative stress is a factor .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on the synthesis of this compound demonstrated improved physicochemical properties compared to traditional compounds, enhancing its potential as a drug candidate .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with this structure could exhibit favorable pharmacokinetics, including absorption and distribution characteristics that are advantageous for therapeutic use .
- Comparative Analysis : Research comparing this compound with similar structures highlighted its unique interactions with biological targets, providing insights into its mechanism of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
